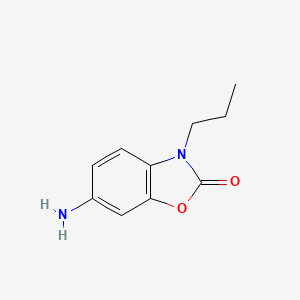
2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a benzaldehyde moiety. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of metal catalysts and controlled reaction environments, are likely applicable .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The benzaldehyde moiety can undergo reactions that modify its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazole: Similar structure but lacks the ethyl group.
Benzimidazole: Contains a fused benzene and imidazole ring.
2-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl group and the benzaldehyde moiety provides distinct properties that differentiate it from other imidazole derivatives .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-(2-ethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-12-13-7-8-14(12)11-6-4-3-5-10(11)9-15/h3-9H,2H2,1H3 |
Clave InChI |
AYDIOMDTISDMEU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)


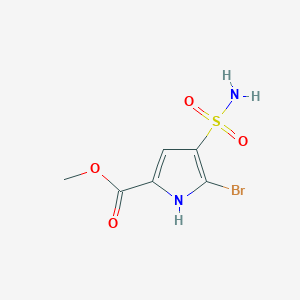

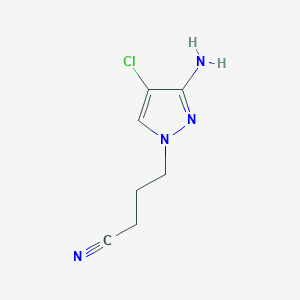
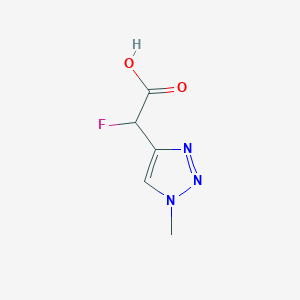
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)


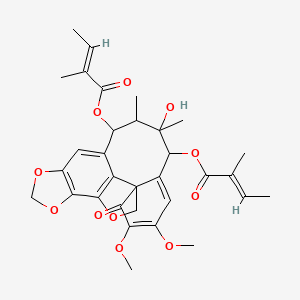
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
